2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
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Overview
Description
Scientific Research Applications
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include pH, temperature, presence of other molecules, and cellular context.
Biochemical Analysis
Biochemical Properties
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with proteomic targets, which suggests its involvement in protein modification and regulation . The nature of these interactions includes binding to active sites of enzymes, potentially inhibiting or modifying their activity. This compound may also interact with other biomolecules such as nucleic acids, influencing their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the transcriptional activity of genes, resulting in altered gene expression profiles. These changes can impact cellular metabolism, potentially leading to shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it could activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In in vitro studies, prolonged exposure to this compound may lead to cumulative effects on cell viability and function. In in vivo studies, the temporal effects may include changes in tissue distribution and metabolic processing over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects on cellular function, while higher doses could lead to significant changes in cellular processes. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels. Enzymes such as cytochrome P450s may play a role in the metabolism of this compound, affecting its bioavailability and clearance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is important for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcriptional machinery, or to the mitochondria, where it can influence metabolic processes. The localization of this compound can affect its activity and the specific cellular processes it modulates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-ethoxyphenoxy)ethylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include amines or alcohols.
Comparison with Similar Compounds
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-(4-ethoxyphenyl)acetamide: This compound has a similar structure but lacks the ethoxyphenoxyethyl group, which may result in different chemical and biological properties.
2-chloro-N-[2-(4-methoxyphenoxy)ethyl]acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-2-16-10-3-5-11(6-4-10)17-8-7-14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOIZJTZJSFINW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.